molecular formula C19H16N4O7 B2482768 N-(2-methoxy-5-nitrophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 887894-57-7

N-(2-methoxy-5-nitrophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2482768
CAS No.: 887894-57-7
M. Wt: 412.358
InChI Key: YKOWEFFXJYNOFZ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H16N4O7 and its molecular weight is 412.358. The purity is usually 95%.
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Scientific Research Applications

Antidiabetic Screening

A study by Lalpara et al. (2021) synthesized a series of N-substituted dihydropyrimidine derivatives, including compounds structurally similar to N-(2-methoxy-5-nitrophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. These compounds were evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay. This research highlights the potential of dihydropyrimidine derivatives in the development of antidiabetic drugs (Lalpara et al., 2021).

Anticancer Activity

In the study of novel pyrazole derivatives by Hassan et al. (2014), the structural analogs of this compound were synthesized and tested for their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests the potential role of such compounds in developing new anticancer agents (Hassan et al., 2014).

Antimicrobial Properties

A study by Verma and Verma (2022) on novel pyrimidine derivatives clubbed with thiazolidinone, structurally related to this compound, exhibited significant antimicrobial properties. This research suggests the application of these compounds in developing new antimicrobial drugs (Verma & Verma, 2022).

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O7/c1-29-13-5-3-4-11(8-13)22-18(25)14(10-20-19(22)26)17(24)21-15-9-12(23(27)28)6-7-16(15)30-2/h3-10H,1-2H3,(H,20,26)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOWEFFXJYNOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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